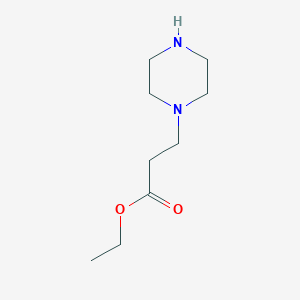

Ethyl 3-(piperazin-1-yl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-piperazin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLNGVSHLDOGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371379 | |

| Record name | ethyl 3-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43032-38-8 | |

| Record name | ethyl 3-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43032-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(piperazin-1-yl)propanoate is a bifunctional organic compound featuring a piperazine moiety and an ethyl ester group. The piperazine ring is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This, combined with the reactive handles of the secondary amine and the ester, makes this compound a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and spectroscopic characterization. While specific biological data for this compound is limited, the known activities of related piperazine derivatives are discussed to highlight its potential therapeutic applications.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic compound with the molecular formula C9H18N2O2.[1][2] Its key physical and chemical properties are summarized in the tables below. There is some discrepancy in the reported physical state of the compound, with some sources listing it as a liquid and others as a solid.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 43032-38-8 | [1][2] |

| Molecular Formula | C9H18N2O2 | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Boiling Point | 89-93 °C at 0.8 mmHg | [2] |

| Density | 1.011 g/cm³ | [2] |

| Refractive Index | 1.459 | [2] |

| Flash Point | 122.3 °C | [2] |

| Physical Form | Liquid / Solid |

Table 2: Spectroscopic Data (Reported)

| Technique | Data |

| ¹H NMR | H-1' (NH): ~1.9 ppm (s, 1H)H-2', H-6': ~2.8 ppm (t, 4H)H-3', H-5': ~2.4 ppm (t, 4H)H-2: ~2.7 ppm (t, 2H)H-3: ~2.5 ppm (t, 2H)OCH₂CH₃: ~4.1 ppm (q, 2H)OCH₂CH₃: ~1.2 ppm (t, 3H) |

| ¹³C NMR | C=O: ~172 ppmC-2', C-6': ~46 ppmC-3', H-5': ~54 ppmC-2: ~53 ppmC-3: ~32 ppmOCH₂CH₃: ~60 ppmOCH₂CH₃: ~14 ppm |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes. The most common methods are analogous to those used for its methyl ester counterpart and involve either an Aza-Michael addition or a direct N-alkylation of piperazine.[3]

Synthetic Pathways

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the analogous methyl ester and are expected to be applicable for the synthesis of this compound.

Protocol 1: Synthesis via Aza-Michael Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Reagent Addition: Slowly add ethyl acrylate (0.8 to 1.0 equivalent, to favor mono-addition) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted piperazine and its salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via N-Alkylation

-

Reaction Setup: To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (1.0-1.2 equivalents).

-

Reagent Addition: Add ethyl 3-chloropropanoate or ethyl 3-bromopropanoate (1.0 equivalent) dropwise to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until completion, as monitored by TLC or GC-MS.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1.

Reactivity and Further Functionalization

The bifunctional nature of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.[1][4]

Potential Biological and Pharmaceutical Relevance

While no specific biological activity has been reported for this compound itself, the piperazine moiety is a common structural motif in a wide range of biologically active compounds.[5][6] Derivatives of piperazine have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

It is crucial to note that the following information is based on studies of other piperazine-containing molecules and is provided for contextual purposes only. The biological activity of this compound has not been experimentally determined.

Anticancer Potential

Numerous arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[6][11] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[12] The piperazine scaffold is often utilized to modulate the physicochemical properties of potential anticancer agents to improve their drug-like characteristics.

Neuroprotective Potential

Certain (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity, a key factor in Alzheimer's disease.[13] These compounds have been shown to reverse ATP depletion in neuronal cells, suggesting a mitochondrial site of action.[13] Other piperazine derivatives have been investigated as D3 receptor preferring agonists with potential applications in the treatment of Parkinson's disease.[14]

General Experimental Workflow for Biological Screening

A general workflow for the preliminary biological evaluation of a compound like this compound would involve a series of in vitro assays.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation, and respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 3: Hazard Information

| Hazard Statement | Code | Reference(s) |

| Harmful if swallowed | H302 | [2] |

| Harmful in contact with skin | H312 | [2] |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| Harmful if inhaled | H332 | [2] |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a platform for the development of a wide array of more complex molecules. While direct biological data is currently unavailable, the extensive history of the piperazine scaffold in successful drug discovery programs suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents across various disease areas. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 13. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-piperazin-1-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-piperazin-1-ylpropanoate, a versatile building block in medicinal chemistry. The document details its key physical and chemical characteristics, outlines standardized experimental protocols for their determination, and presents a visual representation of a common synthetic workflow.

Core Physicochemical Data

Ethyl 3-piperazin-1-ylpropanoate is a heterocyclic compound featuring a piperazine moiety and an ethyl ester functional group. These structural features impart specific physicochemical characteristics crucial for its application in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| Physical Form | Liquid | |

| Boiling Point | 89-93 °C at 0.8 mmHg | [1] |

| Density | 1.011 g/cm³ | [1] |

| Flash Point | 122.3 °C | [1] |

| Refractive Index | 1.459 | [1] |

| pKa (Predicted) | 9.14 ± 0.10 | [2] |

| XLogP3 | 0.1115 | [1] |

| Polar Surface Area (PSA) | 41.6 Ų | [1] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of Ethyl 3-piperazin-1-ylpropanoate.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is simple distillation.[4]

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle or oil bath

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 150 °C)

-

Boiling chips or magnetic stir bar

-

Barometer

Procedure:

-

Place approximately 10-15 mL of Ethyl 3-piperazin-1-ylpropanoate into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently. The liquid will start to boil, and its vapor will rise and surround the thermometer bulb.

-

Observe the temperature on the thermometer. The temperature will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the receiving flask, is the boiling point.[5]

-

Record the stable temperature reading as the boiling point.

-

Record the atmospheric pressure from the barometer, as the boiling point is pressure-dependent.[5]

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the gold standard for its determination.[6][7]

Materials:

-

Ethyl 3-piperazin-1-ylpropanoate

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge (if emulsions form)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of Ethyl 3-piperazin-1-ylpropanoate in the aqueous phase.

-

In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP.

-

Securely cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[8]

-

Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a pre-calibrated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like Ethyl 3-piperazin-1-ylpropanoate, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[3][9]

Apparatus:

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of the compound in water or a suitable co-solvent

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Prepare a solution of Ethyl 3-piperazin-1-ylpropanoate of known concentration (e.g., 1 mM) in a suitable solvent, often with a background electrolyte like KCl to maintain constant ionic strength.[9]

-

Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized acid titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

Synthetic Workflow Visualization

Ethyl 3-piperazin-1-ylpropanoate is commonly synthesized via an aza-Michael addition reaction. This involves the conjugate addition of piperazine to an α,β-unsaturated ester like ethyl acrylate. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of Ethyl 3-piperazin-1-ylpropanoate.

References

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Ethyl 3-(piperazin-1-yl)propanoate: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(piperazin-1-yl)propanoate is a key bifunctional molecule that serves as a fundamental building block in the synthesis of a diverse array of pharmaceutical compounds. Its structure, incorporating a reactive secondary amine within a piperazine ring and a modifiable ethyl ester, presents a versatile platform for the development of novel active pharmaceutical ingredients (APIs). The piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, where it often enhances pharmacokinetic properties and provides a crucial interaction point with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 43032-38-8 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Liquid |

| Boiling Point | 89-93 °C at 0.8 mmHg |

| Density | 1.011 g/cm³ |

| Refractive Index | 1.459 |

| Flash Point | 122.3 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15 (q, 2H, OCH₂CH₃), 2.85 (t, 2H), 2.70 (t, 4H, piperazine-H), 2.50 (t, 2H), 2.45 (t, 4H, piperazine-H), 1.95 (s, 1H, NH), 1.25 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C=O), 60.5 (OCH₂CH₃), 54.0 (piperazine-C), 53.0 (piperazine-C), 46.0 (piperazine-C), 32.0 (CH₂), 14.0 (OCH₂CH₃) |

| FTIR (neat) | Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1730 (C=O ester stretch), ~1180 (C-O stretch) |

| Mass Spectrometry (EI) | Expected m/z: 186.1370 [M]⁺, fragments corresponding to loss of ethoxy group and cleavage of the piperazine ring. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of piperazine to ethyl acrylate. This reaction is highly atom-economical and can be performed under mild conditions. A key challenge is the control of selectivity to favor the desired mono-N-alkylation over the di-substituted byproduct.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

-

Piperazine

-

Ethyl acrylate

-

Methanol (or other suitable solvent like acetonitrile)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in methanol. To favor mono-addition, it is crucial to control the stoichiometry, and in some protocols, a large excess of piperazine is used.

-

Reagent Addition: Slowly add ethyl acrylate (0.8 to 1.0 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any unreacted piperazine and its salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, has solidified its status as a "privileged" structure in medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Attributes of the Piperazine Scaffold

The widespread use of the piperazine moiety can be attributed to a unique combination of characteristics that make it an attractive building block for medicinal chemists.[1][2] These include:

-

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted to modulate crucial properties such as solubility, lipophilicity, and basicity (pKa).[4][5] This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile, enhancing oral bioavailability and overall pharmacokinetic performance.[4][6]

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor interactions.[4] At the same time, it possesses enough conformational flexibility to adapt to various binding pockets.

-

Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its formation and derivatization.[1][7][8] This allows for the efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.

-

Pharmacological Versatility: The piperazine scaffold has demonstrated the ability to interact with a wide range of biological targets, leading to its use in drugs for cancer, infectious diseases, and central nervous system (CNS) disorders.[9][10][11][12]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.

Anticancer Agents

Piperazine derivatives are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.[9][13] A notable example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

. Table 1: Selected FDA-Approved Piperazine-Containing Anticancer Drugs [8][14]

| Drug Name | Mechanism of Action | Therapeutic Indications |

| Imatinib | Inhibits BCR-Abl, c-Kit, and PDGF-R tyrosine kinases | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs) |

| Erlotinib | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer |

| Lapatinib | Dual tyrosine kinase inhibitor of EGFR and HER2/neu | HER2-positive Breast Cancer |

| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor (including VEGFR and PDGFR) | Renal Cell Carcinoma (RCC), GISTs |

| Pazopanib | Multi-targeted tyrosine kinase inhibitor (including VEGFR, PDGFR, and c-Kit) | RCC, Soft Tissue Sarcoma |

Central Nervous System (CNS) Agents

The ability of the piperazine ring to cross the blood-brain barrier has made it a valuable scaffold for drugs targeting the CNS.[12] Many antipsychotic and antidepressant medications feature a piperazine moiety that interacts with dopamine and serotonin receptors.[15][16]

. Table 2: Selected FDA-Approved Piperazine-Containing CNS Drugs [17]

| Drug Name | Mechanism of Action | Therapeutic Indications |

| Aripiprazole | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors | Schizophrenia, Bipolar Disorder, Major Depressive Disorder |

| Ziprasidone | Antagonist at dopamine D2 and serotonin 5-HT2A receptors; agonist at 5-HT1A receptors | Schizophrenia, Bipolar Mania |

| Olanzapine | Antagonist at dopamine D1-D4 and serotonin 5-HT2A/2C, 5-HT3, 5-HT6 receptors | Schizophrenia, Bipolar Disorder |

| Buspirone | Serotonin 5-HT1A receptor partial agonist | Generalized Anxiety Disorder (GAD) |

Anti-Infective Agents

The piperazine scaffold is also found in a variety of anti-infective drugs, including antibacterial, antiviral, and antifungal agents.[10][11][18]

. Table 3: Selected FDA-Approved Piperazine-Containing Anti-Infective Drugs [11]

| Drug Name | Mechanism of Action | Therapeutic Indications |

| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV | Bacterial Infections |

| Levofloxacin | Inhibits DNA gyrase and topoisomerase IV | Bacterial Infections |

| Delavirdine | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | HIV-1 Infection |

| Posaconazole | Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis | Fungal Infections |

Quantitative Structure-Activity Relationship (QSAR) of Piperazine Derivatives

QSAR studies are instrumental in understanding how structural modifications to the piperazine scaffold influence biological activity.[12][18][19] By correlating physicochemical properties with potency (e.g., IC50 or GI50 values), researchers can rationally design more effective drug candidates.

. Table 4: In Vitro Anticancer Activity of Novel Piperazine Derivatives [10]

| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |

| Piperazine Derivative 1 | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Various | Other Cancer Types | 0.06 - 0.16 | |

| Rhodanine-Piperazine Hybrid 12 | MCF-7 | Breast Cancer | Not Specified |

| MDA-MB-468 | Breast Cancer | Not Specified |

Note: Specific GI50 values for the rhodanine-piperazine hybrid were not provided in the source material but were noted as the most potent among the tested compounds.[20][21]

Experimental Protocols

Synthesis of Imatinib

The synthesis of Imatinib is a multi-step process that highlights the utility of the piperazine scaffold in building complex drug molecules. Several synthetic routes have been reported.[1][2][9][11][22] A generalized, illustrative protocol is provided below.

Protocol: Synthesis of Imatinib

-

Step 1: Guanidine Formation: React 2-methyl-5-nitroaniline with cyanamide to form the corresponding guanidine derivative.

-

Step 2: Pyrimidine Ring Formation: Cyclize the guanidine derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to construct the pyrimidine core.

-

Step 3: Nitro Group Reduction: Reduce the nitro group on the phenyl ring to an amine using a suitable reducing agent (e.g., catalytic hydrogenation).

-

Step 4: Amide Coupling: Couple the resulting aniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the amide bond. This step introduces the piperazine moiety.

-

Step 5: Salt Formation (Optional): Treat the Imatinib base with methanesulfonic acid to form the mesylate salt (Gleevec), which has improved solubility and bioavailability.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][10][23]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-containing test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[7][13][20][21][24] Several piperazine-containing drugs, such as Erlotinib and Lapatinib, are designed to inhibit EGFR signaling.

Caption: EGFR signaling pathway and its inhibition by piperazine-containing drugs.

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

Atypical antipsychotics containing a piperazine scaffold, such as Aripiprazole, modulate the activity of dopamine and serotonin receptors to achieve their therapeutic effects.[4][6][15][16]

Caption: Modulation of dopamine and serotonin receptors by piperazine-based antipsychotics.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel piperazine derivatives as potential anticancer agents typically follows a standardized workflow.

References

- 1. Synthesis of imatinib using greener solvents: a sustainable approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Piperazine - Wikipedia [en.wikipedia.org]

- 17. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 22. physiology.elte.hu [physiology.elte.hu]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy | Semantic Scholar [semanticscholar.org]

Ethyl 3-(piperazin-1-yl)propanoate structural formula and analysis

An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The document details its structural formula, physicochemical properties, and analytical characterization. Furthermore, it includes detailed experimental protocols for its synthesis and analysis, alongside logical workflows represented through Graphviz diagrams. The piperazine moiety is a prevalent scaffold in numerous approved pharmaceuticals, and this compound serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

Structural Information and Identifiers

This compound is a heterocyclic compound featuring a piperazine ring N-substituted with an ethyl propanoate group.[3] The presence of a secondary amine in the piperazine ring and an ester functional group allows for a wide range of chemical modifications.[2]

Structural Formula:

Caption: 2D Structural Formula of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 43032-38-8 | [3][4][5] |

| Molecular Formula | C9H18N2O2 | [3][5] |

| Molecular Weight | 186.25 g/mol | [3] |

| InChI Key | XCLNGVSHLDOGFR-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C(OCC)(=O)CCN1CCNCC1 | N/A |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Liquid | [4] |

| Density | 1.011 g/cm³ | [3] |

| Boiling Point | 89-93 °C at 0.8 mmHg | [3] |

| Flash Point | 122.3 °C | [3] |

| Refractive Index | 1.459 | [3] |

| XLogP3 | 0.11150 | [3] |

| PSA (Polar Surface Area) | 41.6 Ų | [3] |

| Storage Temperature | Ambient | [4] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While experimental spectra for the ethyl ester are not widely published, the following tables provide expected chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and predicted mass spectrometry fragmentation patterns, based on its structure and data from its methyl analog.[6][7]

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~1.25 | Triplet | 3H |

| Piperazine C-H | ~2.45 | Multiplet | 4H |

| N-CH₂-CH₂-COO | ~2.60 | Triplet | 2H |

| Piperazine C-H | ~2.70 | Triplet | 4H |

| N-H | ~2.85 | Singlet (broad) | 1H |

| -O-CH₂-CH₃ | ~4.15 | Quartet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Assignment | Chemical Shift (ppm) |

| -O-CH₂-CH₃ | ~14.2 |

| Piperazine C | ~45.9 |

| N-CH₂-CH₂-COO | ~53.5 |

| Piperazine C | ~54.2 |

| -O-CH₂-CH₃ | ~60.5 |

| C=O | ~172.5 |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretch (secondary amine) |

| 2800 - 3000 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| 1150 - 1250 | C-O stretch (ester) |

| 1000 - 1100 | C-N stretch |

Table 6: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 141 | [M - OCH₂CH₃]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 56 | [Piperazine fragment]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Aza-Michael Addition

The most common method for synthesizing this compound is the aza-Michael addition of piperazine to ethyl acrylate.[2] Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4 equivalents) and a suitable solvent such as methanol.

-

Reaction: Stir the mixture until the piperazine is fully dissolved. To this solution, add ethyl acrylate (1 equivalent) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Analytical Protocols

-

Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer.[7] Use a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.[7]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence.[7] Set the spectral width to 0-200 ppm and acquire a sufficient number of scans (≥1024) with a relaxation delay of 2-5 seconds for adequate signal-to-noise ratio.[7]

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Acquisition: Place the plates in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Identify characteristic peaks corresponding to the functional groups present in the molecule.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.

Applications in Drug Development

This compound is a valuable building block for synthesizing more complex molecules, particularly in drug discovery. Its secondary amine is readily functionalized through reactions like N-alkylation or N-arylation.[1][8]

General Workflow: From Building Block to API Candidate

The diagram below illustrates a typical workflow where this compound is used as a starting material to generate a library of compounds for screening.

Caption: Drug Discovery Workflow Utilizing this compound.

This workflow highlights the compound's role in the early stages of drug discovery, where its versatile structure allows for the creation of diverse chemical libraries. These libraries can then be screened against biological targets, such as G-protein coupled receptors (GPCRs), to identify potential therapeutic agents.[8]

References

A Comprehensive Technical Guide to 3-(Piperazin-1-yl)propionic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Piperazin-1-yl)propionic acid ethyl ester, a versatile building block in medicinal chemistry. The document details its synthesis, chemical properties, and synonyms, and explores its application in the development of targeted therapeutics, with a focus on dopamine D3 receptor ligands. Experimental protocols and quantitative data are presented to support researchers in its practical application.

Chemical Identity and Synonyms

3-(Piperazin-1-yl)propionic acid ethyl ester is a piperazine derivative with the chemical formula C9H18N2O2 and a molecular weight of 186.25 g/mol .[1] It is a key intermediate in the synthesis of various biologically active molecules. The compound is also known by several synonyms, which are listed in the table below for easy reference.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-(piperazin-1-yl)propanoate | 43032-38-8 | C9H18N2O2 | 186.25 |

| 3-(Piperazin-1-yl)-propionic acid ethyl ester | 43032-38-8 | C9H18N2O2 | 186.25 |

| 1-(3-Ethoxy-3-oxoprop-1-yl)piperazine | 43032-38-8 | C9H18N2O2 | 186.25 |

| Ethyl 3-(1-piperazinyl)propanoate | 43032-38-8 | C9H18N2O2 | 186.25 |

| Ethyl 3-piperazin-1-ylpropionate | 43032-38-8 | C9H18N2O2 | 186.25 |

Synthesis and Characterization

The most common and efficient method for the synthesis of 3-(Piperazin-1-yl)propionic acid ethyl ester is the aza-Michael addition of piperazine to ethyl acrylate.[2][3] This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of the ethyl acrylate. To favor the desired mono-substituted product, a large excess of piperazine is often used.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

-

Piperazine

-

Ethyl acrylate

-

Methanol (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (5-10 equivalents) in methanol.

-

Slowly add ethyl acrylate (1 equivalent) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water to remove excess piperazine and its salts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-(Piperazin-1-yl)propionic acid ethyl ester.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 3-(Piperazin-1-yl)propionic acid ethyl ester.

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 89-93 °C / 0.8 mmHg[4] |

| Density | 1.011 g/cm³[4] |

| Refractive Index | 1.459[4] |

| ¹H NMR (CDCl₃) | ~4.1 ppm (q, 2H, OCH₂CH₃), ~2.8 ppm (t, 4H, piperazine-H), ~2.7 ppm (t, 2H, CH₂), ~2.5 ppm (t, 2H, CH₂), ~2.4 ppm (t, 4H, piperazine-H), ~1.9 ppm (s, 1H, NH), ~1.2 ppm (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~172 ppm (C=O), ~60 ppm (OCH₂CH₃), ~54 ppm (piperazine-C), ~53 ppm (CH₂), ~46 ppm (piperazine-C), ~32 ppm (CH₂), ~14 ppm (OCH₂CH₃) |

Applications in Drug Discovery: Targeting the Dopamine D3 Receptor

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] 3-(Piperazin-1-yl)propionic acid ethyl ester serves as a versatile building block for the synthesis of novel drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) such as the dopamine D3 receptor (D3R).[6]

The dopamine D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[7][8] As such, the D3R is an attractive therapeutic target.

Role as a Building Block for D3 Receptor Ligands

3-(Piperazin-1-yl)propionic acid ethyl ester can be readily derivatized at the secondary amine of the piperazine ring through various reactions, including N-alkylation and N-arylation, to introduce pharmacophoric elements that confer affinity and selectivity for the D3 receptor.[5][9] The ethyl ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, to further explore the structure-activity relationship.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G-proteins.[7] Upon activation by an agonist, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ-subunits of the dissociated G-protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.[9][10]

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.

References

- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

Solubility and stability of Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-(piperazin-1-yl)propanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies used to determine the solubility and stability of this compound dihydrochloride. Quantitative data presented herein is illustrative, based on the properties of similar chemical structures, due to the limited availability of specific experimental data for this compound in the public domain.

Introduction

This compound dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide outlines the standard experimental protocols for characterizing the solubility and stability of this compound, in accordance with established regulatory guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of the free base, this compound, is provided below. These properties are foundational to understanding its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ (free base) | [1][2] |

| Molecular Weight | 186.25 g/mol (free base) | [1][2] |

| Physical Form | Liquid (free base) | [3] |

| Boiling Point | 89-93°C at 0.8 mmHg | [1] |

| Density | 1.011 g/cm³ | [1] |

| XLogP3 | 0.1 | [1] |

| Polar Surface Area | 41.6 Ų | [1] |

Solubility Profile

The solubility of an API in various aqueous and organic media is a critical determinant of its dissolution rate and bioavailability. The dihydrochloride salt form of this compound is expected to have significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the saturation concentration of this compound dihydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound dihydrochloride

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), ethanol, methanol, dimethyl sulfoxide (DMSO).

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5]

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

At predetermined time points (e.g., 24, 36, and 48 hours), cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Measure the pH of the remaining solution to assess any changes during the experiment.

-

Equilibrium is confirmed when consecutive measurements show a constant concentration.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound dihydrochloride to serve as a guide for expected outcomes.

| Solvent System | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 250 |

| Acetate Buffer | 4.5 | 25 | > 250 |

| Phosphate Buffer | 7.4 | 25 | 150 - 250 |

| Purified Water | ~5-6 | 25 | > 250 |

| Ethanol | N/A | 25 | 10 - 50 |

| Methanol | N/A | 25 | 50 - 150 |

| DMSO | N/A | 25 | > 250 |

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[8]

Stability Testing Protocol (ICH Guidelines)

Stability studies should be performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][3]

Objective: To establish a retest period for the API by evaluating its thermal and humidity stability over time.

Procedure:

-

Package the API in a container closure system that simulates the proposed storage and distribution packaging.[1]

-

Store batches of the API under the long-term and accelerated conditions specified in the table below.

-

At specified time points, withdraw samples and analyze them for appearance, assay, degradation products, and other critical quality attributes.

-

A "significant change" for an API is defined as a failure to meet its specification.[1]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[3][9]

Forced Degradation Experimental Protocols

Forced degradation studies involve exposing the API to stress conditions to induce degradation.[8][10] The goal is typically to achieve 5-20% degradation of the API.

a) Hydrolytic Degradation:

-

Protocol: Dissolve the compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic). Heat the solutions (e.g., at 60-80°C) and sample at various time points. Neutralize samples before analysis.

-

Expected Pathway: The primary degradation pathway is likely the hydrolysis of the ethyl ester to form 3-(piperazin-1-yl)propanoic acid and ethanol. This reaction is typically catalyzed by both acid and base.[2][11]

b) Oxidative Degradation:

-

Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature. Protect from light. Sample at various time points.

-

Expected Pathway: The tertiary amine groups in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.

c) Photolytic Degradation:

-

Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be protected from light to differentiate between thermal and photolytic degradation.[14]

-

Expected Pathway: Nitrogen-containing heterocyclic compounds can be susceptible to photo-oxidation or ring cleavage upon exposure to UV light.[15]

d) Thermal Degradation:

-

Protocol: Expose the solid API to dry heat at an elevated temperature (e.g., 60-100°C). For a more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to identify the onset of thermal decomposition.[16][17][18]

-

Expected Pathway: Thermal stress can lead to the hydrolysis of the ester (if moisture is present) or other decomposition pathways.

Potential Degradation Pathway: Ester Hydrolysis

Caption: Potential Hydrolysis of the Ester Moiety.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is required to separate and quantify this compound dihydrochloride from its potential degradation products.

Objective: To develop an HPLC-UV method capable of resolving the parent compound from all potential process impurities and degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Illustrative Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 95% A to 50% A over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by analyzing forced degradation samples to ensure that degradation product peaks are well-resolved from the main API peak.

Note on Detection: The piperazine moiety itself lacks a strong chromophore.[19] If degradation products lose the ester group, their UV activity might be low. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed to enhance the UV activity of piperazine-containing species for trace-level analysis.[19][20]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound dihydrochloride. By employing standardized methodologies such as the shake-flask method for solubility and following ICH guidelines for stability and forced degradation studies, researchers and drug developers can generate the critical data necessary to support formulation design, define appropriate storage conditions, and ensure the quality and safety of potential drug products. The successful characterization of these properties is a fundamental step in advancing a compound through the drug development pipeline.

References

- 1. database.ich.org [database.ich.org]

- 2. uv.es [uv.es]

- 3. mastercontrol.com [mastercontrol.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mt.com [mt.com]

- 19. benchchem.com [benchchem.com]

- 20. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Ethyl 3-(piperazin-1-yl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a reactive secondary amine within the piperazine ring and an ethyl ester functionality. The piperazine scaffold is a prevalent feature in many approved pharmaceuticals, known for its ability to influence physicochemical properties like solubility and to interact with biological targets. The secondary amine is a key nucleophilic center, readily undergoing N-alkylation to introduce a diverse range of substituents, a critical step in the synthesis of new chemical entities for drug discovery programs.[1][2]

This document provides detailed protocols for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Core Synthetic Pathways

The N-alkylation of the secondary amine on the piperazine ring can be efficiently achieved through two principal synthetic strategies: direct nucleophilic substitution with an alkyl halide or reductive amination with a carbonyl compound.

Caption: Comparative pathways for N-alkylation.

Data Presentation

The following tables summarize representative quantitative data for the described N-alkylation protocols.

Table 1: Direct N-Alkylation with an Alkyl Halide

| Parameter | Value | Reference |

| Reactant 1 | This compound | - |

| Reactant 2 | 4-(2-chloro-acetyl)-1,3-dicyano-benzene | [2] |

| Base | Triethylamine (Et₃N) | [2] |

| Solvent | Acetonitrile (ACN) | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 2 hours | [2] |

| Typical Yield | ~85% | [2] |

| Purity (Post-Workup) | >95% (by HPLC/NMR) | Assumed based on typical outcomes |

Table 2: N-Alkylation via Reductive Amination

| Parameter | Value | Reference |

| Reactant 1 | This compound | - |

| Reactant 2 | Benzaldehyde | [3] |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 16 hours | [3] |

| Typical Yield | 80-95% | [3] |

| Purity (Post-Workup) | >95% (by HPLC/NMR) | Assumed based on typical outcomes |

Experimental Workflow

A generalized workflow for the synthesis, purification, and analysis of N-alkylated products is depicted below. This process is fundamental to ensuring the isolation of a high-purity final compound.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation using an activated alkyl halide. Direct alkylation is a robust method for forming C-N bonds.[4] The use of a base like triethylamine or potassium carbonate is crucial to neutralize the hydrohalic acid generated during the reaction.[5]

Objective: To synthesize Ethyl 3-(4-(2-(2,4-dicyanophenyl)-2-oxoethyl)piperazin-1-yl)propanoate.

Materials:

-

This compound

-

4-(2-chloro-acetyl)-1,3-dicyano-benzene[2]

-

Triethylamine (Et₃N)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M solution).

-

Add triethylamine (2.0 eq.) to the solution and stir at room temperature.[2]

-

In a separate flask, dissolve 4-(2-chloro-acetyl)-1,3-dicyano-benzene (1.0 eq.) in a minimum amount of acetonitrile.

-

Add the alkyl halide solution dropwise to the stirring piperazine solution over 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature for 2 hours.[2]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[6][7] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation, that avoids the reduction of the ester group.[3]

Objective: To synthesize Ethyl 3-(4-benzylpiperazin-1-yl)propanoate.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (approx. 0.1 M solution).

-

Add benzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[3]

-

Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring mixture over 10 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

References

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Ethyl 3-(4-arylpiperazin-1-yl)propanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The piperazine scaffold, in particular, is a privileged structure in medicinal chemistry, frequently imparting favorable pharmacokinetic properties to drug candidates. The strategic combination of the Buchwald-Hartwig amination with piperazine-containing building blocks, such as Ethyl 3-(piperazin-1-yl)propanoate, provides a powerful and versatile platform for the rapid generation of diverse chemical libraries for drug discovery and development.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using this compound as the amine coupling partner. The resulting Ethyl 3-(4-arylpiperazin-1-yl)propanoate derivatives are valuable intermediates and final compounds in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps to furnish the desired C-N bond and regenerate the active palladium(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various aryl halides. The data presented is a compilation of representative examples found in the scientific literature and is intended to serve as a guide for reaction optimization.

Table 1: Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 95 |

| 4 | 3-Bromobenzonitrile | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 78 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.5) | Toluene | 90 | 10 | 85 |

Table 2: Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (3) | XPhos G3 (6) | LHMDS (1.5) | Toluene | 110 | 24 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (4) | RuPhos (8) | K₃PO₄ (2.5) | Dioxane | 120 | 36 | 75 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (3) | DavePhos (6) | NaOtBu (1.6) | Toluene | 110 | 20 | 80 |

Note: Yields are for the isolated product after purification.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the aryl bromide and this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 3-(4-arylpiperazin-1-yl)propanoate.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the synthesis.

Applications in Drug Discovery

The Ethyl 3-(4-arylpiperazin-1-yl)propanoate scaffold is a versatile template for the design and synthesis of novel therapeutic agents. The arylpiperazine moiety is a common pharmacophore that interacts with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The ethyl propanoate "tail" can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Caption: Logic flow for drug discovery applications.

References

Application Notes and Protocols for Reductive Amination of Secondary Piperazine Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reductive amination of secondary piperazine esters, a crucial transformation in the synthesis of diverse molecular entities for drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and its N-functionalization via reductive amination offers a robust and versatile strategy for creating libraries of compounds with a wide range of biological activities.

Introduction to Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. For secondary piperazine esters, this reaction allows for the introduction of a diverse range of substituents at the available nitrogen atom.